![molecular formula C20H18N2O2S B2725508 N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860650-49-3](/img/structure/B2725508.png)

N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

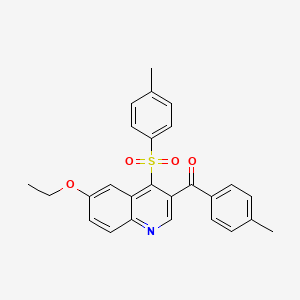

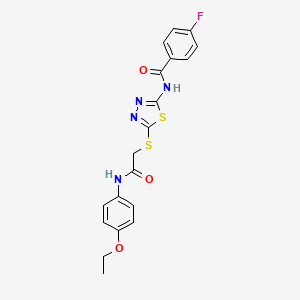

“N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide” is a type of indole-2-carboxamide . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . According to the numbering order of the indole molecule, the indole molecule has seven positions to accommodate different substitutions .Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The reaction is observed for alkyl and aryl carboxylic acids and both N-substituted or 1H-indole derivatives are tolerated .科学的研究の応用

Anticancer Agent Development

The synthesis and biological activity of indolequinones, including derivatives structurally related to N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide, have been explored for their potential as novel bioreductive anticancer agents. These compounds exhibit cytotoxicity towards mammalian cells, with some showing greater toxicity under hypoxic conditions, suggesting their potential application in targeting cancer cells more effectively than normal cells (Cotterill et al., 1994).

Cytotoxicity Studies

Research on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds with structural similarities to this compound, has been conducted. These studies aim to understand the compounds' effectiveness against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential use in cancer treatment (Hassan et al., 2014).

Alzheimer's Disease Treatment

The development of 5-aroylindolyl-substituted hydroxamic acids, related to this compound, for selective inhibition of histone deacetylase 6 (HDAC6) has been reported. These compounds show promise in decreasing phosphorylation and aggregation of tau proteins, offering potential treatment options for Alzheimer's disease (Lee et al., 2018).

Novel Conducting Polymers

The electropolymerization of thieno[3,2-b]indole derivatives, including those structurally related to this compound, has been studied for the preparation of new conducting materials. These materials exhibit unique electrochemical and physicochemical properties due to the effects of substituents, highlighting their potential applications in electronics and material science (Mezlova et al., 2005).

Solid-Phase Synthesis Applications

The development of carboxamide protecting groups, such as 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl, demonstrates the utility of compounds structurally related to this compound in facilitating the synthesis of complex organic molecules, including peptides and nucleoside derivatives (Muranaka et al., 2011).

将来の方向性

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-methylthieno[2,3-b]indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-22-17-6-4-3-5-15(17)16-11-18(25-20(16)22)19(23)21-12-13-7-9-14(24-2)10-8-13/h3-11H,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSARJFUIRUSSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2725426.png)

![2-chloro-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2725433.png)

![Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2725437.png)

![2,4-dichloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2725444.png)

![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2725446.png)